molecular formula C11H11BrSZn B14270829 bromozinc(1+);penta-1,4-dienylsulfanylbenzene CAS No. 137905-38-5

bromozinc(1+);penta-1,4-dienylsulfanylbenzene

Cat. No.: B14270829
CAS No.: 137905-38-5
M. Wt: 320.6 g/mol
InChI Key: RFDCZPWVPPFCCT-UHFFFAOYSA-M
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Description

Bromozinc(1+);penta-1,4-dienylsulfanylbenzene is an organometallic compound that features a bromozinc cation coordinated to a penta-1,4-dienylsulfanylbenzene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromozinc(1+);penta-1,4-dienylsulfanylbenzene typically involves the reaction of a penta-1,4-dienylsulfanylbenzene precursor with a bromozinc reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or diethyl ether, and the reaction is often performed at low temperatures to control the reactivity of the bromozinc species.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);penta-1,4-dienylsulfanylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different organozinc species.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Bromozinc(1+);penta-1,4-dienylsulfanylbenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to study the interactions of organometallic species with biological molecules.

    Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which bromozinc(1+);penta-1,4-dienylsulfanylbenzene exerts its effects involves the coordination of the bromozinc cation to the penta-1,4-dienylsulfanylbenzene ligand. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Bromozinc(1+);penta-1,4-dienylbenzene
  • Bromozinc(1+);penta-1,4-dienylthiobenzene

Uniqueness

Bromozinc(1+);penta-1,4-dienylsulfanylbenzene is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

137905-38-5

Molecular Formula

C11H11BrSZn

Molecular Weight

320.6 g/mol

IUPAC Name

bromozinc(1+);penta-1,4-dienylsulfanylbenzene

InChI

InChI=1S/C11H11S.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2-10H,1H2;1H;/q-1;;+2/p-1

InChI Key

RFDCZPWVPPFCCT-UHFFFAOYSA-M

Canonical SMILES

C=C[CH-]C=CSC1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

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